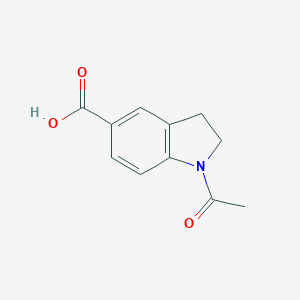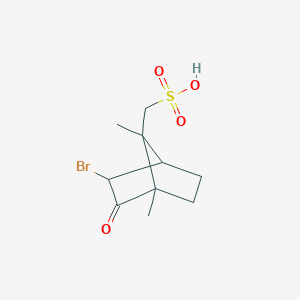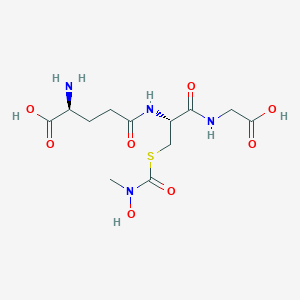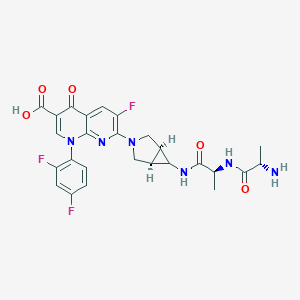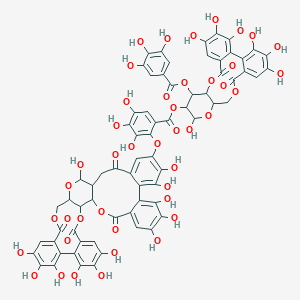
Camelliatannin H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Camellia sinensis, commonly known as tea plant, is a popular beverage plant worldwide. The tea plant contains various polyphenols, including catechins, theaflavins, and thearubigins. Camelliatannin H is a unique polyphenol found in tea leaves that has gained significant attention in recent years due to its potential health benefits.
科学的研究の応用
Tannins and Camellia japonica
Research has identified camelliatannins as complex tannins found in Camellia japonica, a plant in the Theaceae family. Camelliatannins F, G, and H were isolated from the leaves and fruits of this plant, with camelliatannin H being a notable dimeric hydrolyzable tannin (Han, Hatano, Yoshida, & Okuda, 1994). Another study also isolated camelliatannin D from Camellia japonica, which demonstrated inhibitory effects on calcium release in mouse calvaria (Hatano et al., 1995).
Anti-HIV Activity
Camelliatannin H from Camellia japonica showed potent inhibitory activity against human immunodeficiency virus type 1 protease, indicating its potential application in anti-HIV treatments (Park et al., 2002).
Health Benefits of Camellia Extracts
Studies on Camellia japonica and other species within the Camellia genus have revealed various health benefits. These include antioxidant, anticancer, and anti-inflammatory properties, which are primarily associated with the bioactive compounds like flavonoids, polysaccharides, and tannins found in these plants (Yoon et al., 2017); (Kim et al., 2016).
Applications in Medicine and Agriculture
Camellia species have shown potential in treating various diseases and are being explored for their use in functional foods and pharmaceuticals. Their bioactive components are being studied for their roles in protecting against diseases like cancer, diabetes, and liver injury, as well as in agricultural applications like plant growth and pest control (He et al., 2018); (Zhang et al., 2020).
特性
CAS番号 |
148159-86-8 |
|---|---|
製品名 |
Camelliatannin H |
分子式 |
C69H50O43 |
分子量 |
1567.1 g/mol |
IUPAC名 |
[3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[(7,8,9,12,13,20,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,21,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-14-yl)oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C69H50O43/c70-22-8-21-56(57-32(106-67(21)100)11-103-62(95)15-3-25(73)41(80)48(87)35(15)38-18(65(98)109-57)6-28(76)44(83)51(38)90)108-64(97)17-5-27(75)43(82)50(89)37(17)34-14(22)10-31(47(86)53(34)92)105-55-20(9-30(78)46(85)54(55)93)68(101)112-60-59(111-61(94)13-1-23(71)40(79)24(72)2-13)58-33(107-69(60)102)12-104-63(96)16-4-26(74)42(81)49(88)36(16)39-19(66(99)110-58)7-29(77)45(84)52(39)91/h1-7,9-10,21,32-33,56-60,67,69,71-93,100,102H,8,11-12H2 |
InChIキー |
MSRCJTQIFIFKEZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
同義語 |
camelliatannin H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
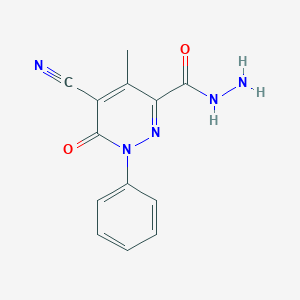
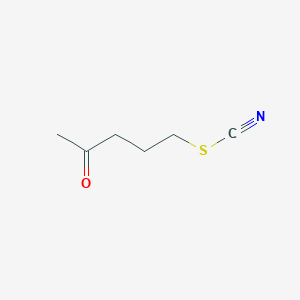
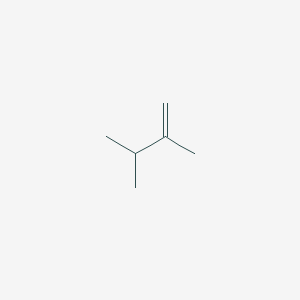
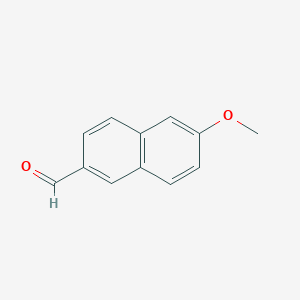
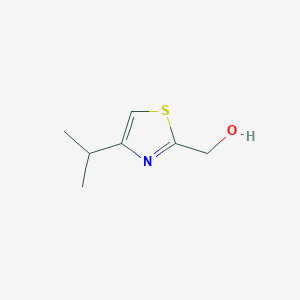
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
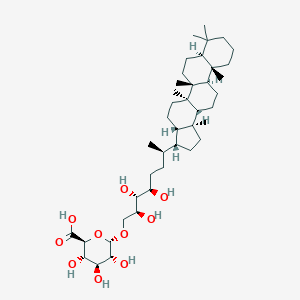
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
